2-Butoxy-1-chlorobutane
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Overview
Description
2-Butoxy-1-chlorobutane is an organic compound that belongs to the class of chlorinated hydrocarbons It is characterized by the presence of a butoxy group (C4H9O) attached to a chlorobutane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butoxy-1-chlorobutane can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 1-chlorobutane with butanol in the presence of a strong base such as sodium hydroxide. The reaction typically occurs under reflux conditions, where the mixture is heated to promote the substitution of the chlorine atom with the butoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation to separate the desired product from any by-products or unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-1-chlorobutane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form butoxybutane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an alcohol solvent.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of butoxy derivatives.
Oxidation: Formation of butoxy aldehydes or carboxylic acids.
Reduction: Formation of butoxybutane derivatives.
Scientific Research Applications
2-Butoxy-1-chlorobutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems and its interactions with cellular components.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, solvents, and surfactants.
Mechanism of Action
The mechanism of action of 2-butoxy-1-chlorobutane involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atom, being a good leaving group, is replaced by other nucleophiles, resulting in the formation of new compounds. The butoxy group can also undergo oxidation or reduction, leading to various products depending on the reaction conditions.
Comparison with Similar Compounds
2-Butoxy-1-chlorobutane can be compared with other similar compounds such as:
1-Chlorobutane: Lacks the butoxy group and has different reactivity and applications.
2-Chlorobutane: Similar structure but different substitution pattern, leading to different chemical properties.
Butyl Chloride: Another chlorinated hydrocarbon with different reactivity due to the absence of the butoxy group.
The uniqueness of this compound lies in its combination of the butoxy group and the chlorobutane backbone, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
42875-87-6 |
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Molecular Formula |
C8H17ClO |
Molecular Weight |
164.67 g/mol |
IUPAC Name |
2-butoxy-1-chlorobutane |
InChI |
InChI=1S/C8H17ClO/c1-3-5-6-10-8(4-2)7-9/h8H,3-7H2,1-2H3 |
InChI Key |
FQNXNTOGGLLUTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(CC)CCl |
Origin of Product |
United States |
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